molecular formula C17H19FN2O4 B2783219 4-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034266-51-6

4-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2783219
CAS No.: 2034266-51-6
M. Wt: 334.347
InChI Key: AKLNESKWURIAFS-UHFFFAOYSA-N
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Description

4-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that features a piperidine ring, a morpholine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps, starting with the preparation of the piperidine and morpholine intermediates. One common synthetic route includes the acylation of piperidine with 4-fluorophenylacetyl chloride, followed by cyclization with morpholine-3,5-dione under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets within the cell. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(4-Fluorophenyl)acetyl)piperidine: Lacks the morpholine-3,5-dione moiety.

    4-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxazolidin-2-one: Contains an oxazolidinone ring instead of morpholine-3,5-dione.

Uniqueness

4-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione is unique due to the presence of both piperidine and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4/c18-13-3-1-12(2-4-13)9-15(21)19-7-5-14(6-8-19)20-16(22)10-24-11-17(20)23/h1-4,14H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLNESKWURIAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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